molecular formula C19H15Cl2N3O2 B4625592 4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B4625592
M. Wt: 388.2 g/mol
InChI Key: CIGHPEZOBMIUNR-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals known for their complex molecular structure, which allows for a wide range of chemical reactions and properties. Its structure includes a tricyclic dione framework substituted with a dichlorobenzyl group and a pyrazolyl group, which are significant for its chemical behavior and potential applications in various fields of research.

Synthesis Analysis

The synthesis of tricyclic dione derivatives involves multiple steps, including the cyclocondensation of appropriate precursors. For example, the cyclocondensation reactions of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with succinic acid dihydrazide can lead to the synthesis of similar compounds (Bonacorso et al., 2011).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related tricyclic dione compounds have been investigated both experimentally and theoretically, revealing insights into the stability of these molecules arising from hyper-conjugative interactions and charge delocalization (Renjith et al., 2014).

Chemical Reactions and Properties

Tricyclic dione derivatives can undergo a variety of chemical reactions, including reactions with dicarboxylic acid anhydrides to prepare corresponding hydrazido acids and bis-imides. These reactions can lead to the formation of epoxy hydrazido acids and epoxy imides depending on the substrate nature (Kas’yan et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, including their molecular electrostatic potential and first hyperpolarizability, are crucial for understanding their role in non-linear optics and other applications. Theoretical calculations help in determining these properties and the charge transfer within the molecules (Renjith et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and the potential for forming various derivatives, are significant for the practical applications of these compounds. Studies have shown the synthesis and biological activity evaluation of derivatives, indicating their potential in various fields (Stefanska et al., 2009).

Scientific Research Applications

Molecular Structure and Chemical Reactivity

Research on the molecular structure and chemical reactivity of derivatives related to 4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has shown significant insights. Theoretical calculations have been performed to obtain optimized geometry, vibrational frequencies, and vibrational assignments. Charge transfer within the molecule has been evaluated using HOMO and LUMO analysis, and the stability of the molecule has been analyzed using NBO analysis. This research is foundational for understanding the potential applications of these compounds in various scientific and therapeutic fields, especially in the treatment of cardiovascular and cerebrovascular diseases (Ranjith et al., 2022).

Synthesis and Structure

Another significant area of application involves the synthesis and structural analysis of tricyclic amides derived from 4-azatricyclo[5.2.1.02,6]dec-8-ene. Research has detailed the synthesis process and confirmed the structure of newly synthesized compounds through IR, 1H, and 13C NMR spectroscopy, and mass spectrometry. This research contributes to the development of new compounds with potential applications in material science and medicinal chemistry (Kas’yan et al., 2005).

Spectroscopic Investigations

Spectroscopic investigations, including FT-IR and FT-Raman, alongside quantum chemical calculations, have been conducted on similar compounds. These studies offer detailed insights into the molecular structure and stability, providing a foundation for exploring the optical and electronic properties of such compounds. The results are crucial for the development of materials with potential applications in optics and photonics (Renjith et al., 2014).

Antimicrobial and Pharmacological Activity

Furthermore, the synthesis and pharmacological activity of urea and thiourea derivatives have been explored. These compounds have been tested for their cytotoxicity and anti-HIV-1 activity, as well as for their antimicrobial properties against various bacteria and fungi. This research highlights the potential of these compounds in developing new therapeutic agents (Struga et al., 2007).

Novel Synthesis Approaches

Lastly, novel synthesis approaches for related compounds using ultrasound-promoted regioselective synthesis have been documented. This method has shown to be efficient, providing a rapid synthesis process with excellent yields, which is beneficial for large-scale production and further research into the applications of these compounds (Nikpassand et al., 2010).

properties

IUPAC Name

4-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c20-13-4-3-12(15(21)6-13)8-23-9-14(7-22-23)24-18(25)16-10-1-2-11(5-10)17(16)19(24)26/h1-4,6-7,9-11,16-17H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGHPEZOBMIUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CN(N=C4)CC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 2
4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 4
4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 5
4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 6
4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

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